molecular formula C10H22N2O B1520056 3-[(1-Ethylpiperidin-4-YL)oxy]propan-1-amine CAS No. 1171598-96-1

3-[(1-Ethylpiperidin-4-YL)oxy]propan-1-amine

Cat. No.: B1520056
CAS No.: 1171598-96-1
M. Wt: 186.29 g/mol
InChI Key: KIGCFAHOENIXCU-UHFFFAOYSA-N
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Description

3-[(1-Ethylpiperidin-4-YL)oxy]propan-1-amine (CAS 1171598-96-1) is a tertiary amine derivative featuring a piperidine ring substituted with an ethyl group at the 1-position and a propan-1-amine moiety linked via an ether oxygen at the 4-position.

Properties

IUPAC Name

3-(1-ethylpiperidin-4-yl)oxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-2-12-7-4-10(5-8-12)13-9-3-6-11/h10H,2-9,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGCFAHOENIXCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC(CC1)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80657490
Record name 3-[(1-Ethylpiperidin-4-yl)oxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171598-96-1
Record name 3-[(1-Ethylpiperidin-4-yl)oxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80657490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-[(1-Ethylpiperidin-4-YL)oxy]propan-1-amine, a derivative of propan-1-amine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by the presence of an ethylpiperidine moiety, which may influence its interaction with biological targets. Understanding its biological activity is crucial for its application in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H20N2O\text{C}_9\text{H}_{20}\text{N}_2\text{O}

This structure features an ether linkage (the piperidine ring connected via an oxygen atom to the propan-1-amine chain), which may contribute to its pharmacological properties.

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors. Research indicates that compounds with similar structures often act as antagonists or agonists at histamine and serotonin receptors, affecting neurotransmission and potentially exhibiting anxiolytic or antidepressant effects .

Antagonistic Properties

Studies have shown that compounds related to this compound exhibit significant antagonistic activity at H3 receptors. For instance, elongation of the aliphatic chain in related compounds has been correlated with increased potency against these receptors, suggesting that structural modifications can enhance biological efficacy .

CompoundReceptor TypepA2 Value
ADS-003H3 Receptor8.47
3-[Ethylpiperidin]H3 ReceptorTBD

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound can inhibit specific enzyme activities, such as those involved in neurotransmitter metabolism. For example, the inhibition of monoamine oxidase (MAO) has been observed, which is critical for regulating serotonin and norepinephrine levels in the brain .

Case Study 1: Antidepressant Activity

A study investigated the antidepressant-like effects of a compound structurally related to this compound in rodent models. The results indicated a significant reduction in immobility time during forced swim tests, suggesting potential antidepressant activity mediated through serotonin receptor modulation .

Case Study 2: Antinociceptive Effects

Another study assessed the analgesic properties of similar compounds through formalin-induced pain models. The findings revealed that these compounds significantly reduced pain responses, indicating their potential use as analgesics .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in the substituents on the piperidine ring or the propan-1-amine chain. These modifications influence molecular weight, lipophilicity, and solubility:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
3-[(1-Ethylpiperidin-4-YL)oxy]propan-1-amine 1171598-96-1 C10H22N2O ~186 Ethyl (piperidine 1-position)
3-[(1-Methylpiperidin-4-YL)oxy]propan-1-amine 1171770-24-3 C9H20N2O 172 Methyl (piperidine 1-position)
3-((tert-Butyldimethylsilyl)oxy)propan-1-amine N/A C9H23NOSi 205.4 Silyl-protected hydroxyl group
Fluoxetine Hydrochloride 59333-67-4 C17H18F3NO·HCl 345.8 Trifluoromethylphenoxy group
  • Ethyl vs.
  • Silyl Protection : The tert-butyldimethylsilyl (TBDMS) group in 3-((tert-butyldimethylsilyl)oxy)propan-1-amine improves stability during synthesis but requires deprotection for biological activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(1-Ethylpiperidin-4-YL)oxy]propan-1-amine
Reactant of Route 2
Reactant of Route 2
3-[(1-Ethylpiperidin-4-YL)oxy]propan-1-amine

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